molecular formula C11H17BO3S B1500601 3-Methoxythiophene-2-boronic acid pinacol ester CAS No. 1310384-98-5

3-Methoxythiophene-2-boronic acid pinacol ester

Cat. No.: B1500601
CAS No.: 1310384-98-5
M. Wt: 240.13 g/mol
InChI Key: FXKKXDGOIQJEJS-UHFFFAOYSA-N
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Description

3-Methoxythiophene-2-boronic acid pinacol ester is a compound that belongs to the class of organoboron compounds It is characterized by the presence of a thiophene ring substituted with a methoxy group and a dioxaborolane moiety

Mechanism of Action

Target of Action

It is known that this compound is used as an intermediate in the synthesis of benzothiadiazole derivatives , which are used as building blocks in the preparation of organic semiconductors .

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura coupling . This is a type of cross-coupling reaction, where a carbon-carbon bond is formed between two different organic groups . The process involves the transfer of an organic group from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling pathway . This pathway is widely used in organic chemistry for the formation of carbon-carbon bonds . The compound, as a boronic ester, provides the organoboron reagent necessary for the coupling process .

Pharmacokinetics

It’s known that boronic acid pinacol esters, in general, are susceptible to hydrolysis , which could influence their absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of 3-Methoxythiophene-2-boronic acid pinacol ester is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling process . This leads to the synthesis of benzothiadiazole derivatives , which are used as building blocks in the preparation of organic semiconductors .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the hydrolysis of boronic acid pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on these environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxythiophene-2-boronic acid pinacol ester typically involves the reaction of 3-methoxythiophene with a boronic ester. One common method is the palladium-catalyzed borylation of 3-methoxythiophene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methoxythiophene-2-boronic acid pinacol ester undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-Methoxythiophene-2-boronic acid pinacol ester has several scientific research applications:

    Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Biology: The compound can be used as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methoxythiophen-2-yl)boronic acid
  • 2-(3-Methoxythiophen-2-yl)boronic ester
  • 2-(3-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborinane

Uniqueness

3-Methoxythiophene-2-boronic acid pinacol ester is unique due to its stability and reactivity in cross-coupling reactions. The presence of the dioxaborolane moiety enhances its solubility and facilitates its use in various organic transformations. Additionally, the methoxy group on the thiophene ring provides additional functionalization possibilities, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

2-(3-methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO3S/c1-10(2)11(3,4)15-12(14-10)9-8(13-5)6-7-16-9/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKKXDGOIQJEJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670557
Record name 2-(3-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310384-98-5
Record name 2-(3-Methoxy-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310384-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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